molecular formula C13H18O2 B14840298 3-(Cyclopropylmethyl)-4-isopropoxyphenol

3-(Cyclopropylmethyl)-4-isopropoxyphenol

Cat. No.: B14840298
M. Wt: 206.28 g/mol
InChI Key: WZMONXANNLETDD-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-4-isopropoxyphenol is an organic compound characterized by the presence of a cyclopropylmethyl group attached to the phenol ring, along with an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-4-isopropoxyphenol typically involves the introduction of the cyclopropylmethyl group and the isopropoxy group onto the phenol ring. One common method involves the alkylation of phenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures. The isopropoxy group can be introduced through a Williamson ether synthesis, where phenol is reacted with isopropyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-4-isopropoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding cyclohexyl derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Cyclohexyl derivatives.

    Substitution: Halogenated phenols.

Scientific Research Applications

3-(Cyclopropylmethyl)-4-isopropoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-4-isopropoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the cyclopropylmethyl and isopropoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylmethyl)phenol: Lacks the isopropoxy group, which may affect its solubility and reactivity.

    4-Isopropoxyphenol: Lacks the cyclopropylmethyl group, which may influence its biological activity.

    3-(Cyclopropylmethyl)-4-methoxyphenol: Similar structure but with a methoxy group instead of an isopropoxy group, which can alter its chemical properties.

Uniqueness

3-(Cyclopropylmethyl)-4-isopropoxyphenol is unique due to the combination of the cyclopropylmethyl and isopropoxy groups on the phenol ring. This structural arrangement can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3-(cyclopropylmethyl)-4-propan-2-yloxyphenol

InChI

InChI=1S/C13H18O2/c1-9(2)15-13-6-5-12(14)8-11(13)7-10-3-4-10/h5-6,8-10,14H,3-4,7H2,1-2H3

InChI Key

WZMONXANNLETDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)O)CC2CC2

Origin of Product

United States

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